molecular formula C11H10F3N B3059565 5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole CAS No. 72216-08-1

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole

Cat. No.: B3059565
CAS No.: 72216-08-1
M. Wt: 213.2 g/mol
InChI Key: CQWLAMBVONGCJI-UHFFFAOYSA-N
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Description

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and pyrrole derivatives.

    Condensation Reaction: The aldehyde group of 4-trifluoromethylbenzaldehyde undergoes a condensation reaction with the pyrrole derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

    Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the dihydropyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Trifluoromethyl-phenyl)-3,4-dihydro2H-pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWLAMBVONGCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478937
Record name AG-G-84017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72216-08-1
Record name 3,4-Dihydro-5-[4-(trifluoromethyl)phenyl]-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72216-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-84017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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